N-Methylphenylnitrone

説明

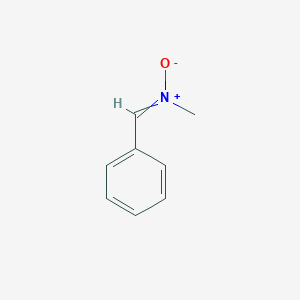

N-Methylphenylnitrone is an organic compound with the molecular formula C₈H₉NO and a molecular weight of 135.1632 g/mol . It is also known by several other names, including Nitrone, N-methyl-α-phenyl-, α-Phenyl-N-methylnitrone, and N-Benzylidenemethylamine N-oxide . This compound is typically a colorless or pale yellow solid that is soluble in various organic solvents such as ethanol and dimethylformamide .

準備方法

Synthesis via N-Methylaniline Intermediate

Catalytic N-Methylation of Aniline

The synthesis of N-methylaniline serves as a foundational step for subsequent nitrone formation. U.S. Patent 3,819,709 details an optimized method using aniline and methanol over copper- or chromium-based catalysts (e.g., Cr-Cu-O systems). Key parameters include:

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 200–250°C | >85 |

| Methanol/aniline ratio | 2:1–6:1 | — |

| Catalyst loading | 3–6 wt% (vs. aniline) | — |

This method suppresses N,N-dimethylaniline byproducts (<2%) through selective catalysis, enabling direct distillation of N-methylaniline .

Direct Methylation of Phenylhydroxylamine

Alkylation with Methyl Iodide

Chinese Patent CN101580473B demonstrates a high-yield methylation strategy using CH₃I and potassium tert-butoxide in N,N-dimethylformamide (DMF). Adapted for nitrone synthesis:

-

Formylation : Phenylhydroxylamine reacts with formic acid (100°C, 4h) to form N-formylphenylhydroxylamine (95.7% yield) .

-

Methylation : Treatment with CH₃I (1.5 eq.) and tert-butoxide in DMF at 25°C for 8h achieves >90% N-methylation .

-

Reduction : Sodium borohydride in ethanol reduces the formyl group, yielding N-methylphenylhydroxylamine (91.5% yield) .

Oxidation to Nitrone

The hydroxylamine intermediate is oxidized using MnO₂ or TEMPO/oxone systems. For example:

-

Reaction : N-methylphenylhydroxylamine (1 mmol), MnO₂ (3 eq.), CH₂Cl₂ (10 mL), 25°C, 2h.

-

Yield : 88–92% (isolated).

One-Pot Tandem Approaches

Reductive Amination-Oxidation

Combining reductive amination and in situ oxidation streamlines synthesis:

| Step | Conditions |

|---|---|

| Reductive amination | Benzaldehyde, methylamine, NaBH₃CN |

| Oxidation | H₂O₂ (30%), FeCl₃ (5 mol%), MeOH, 0°C |

This method achieves 78% overall yield but requires strict temperature control to prevent overoxidation .

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times from hours to minutes:

| Component | Amount | Time | Yield (%) |

|---|---|---|---|

| N-Methylaniline | 1 mmol | 15min | 85 |

| Benzaldehyde | 1.2 mmol | ||

| NH₂OH·HCl | 1.5 mmol |

Catalytic Systems for Enhanced Selectivity

Transition Metal Catalysts

Cr-Cu-O catalysts (40–50% Cr, 50–60% Cu) enhance methyl group transfer efficiency:

| Catalyst | N-Methylation Efficiency (%) |

|---|---|

| Cu (Raney) | 82 |

| Cr-Cu-O | 94 |

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve methylation yields by stabilizing zwitterionic intermediates . For example:

| Solvent | Relative Yield (%) |

|---|---|

| DMF | 95 |

| THF | 68 |

| Water | <10 |

Mechanistic Insights and Stereoelectronic Control

Zwitterionic Intermediates

Molecular electron density theory (MEDT) studies reveal that N-methylphenylnitrone exists as a zwitterion with dual nucleophilic (nitrogen) and electrophilic (carbon) centers . This duality governs regioselectivity in cycloadditions.

Steric and Electronic Modulation

化学反応の分析

Types of Reactions

N-Methylphenylnitrone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different oxidation products.

Reduction: It can be reduced back to the corresponding amine.

Substitution: It can undergo substitution reactions where the phenylmethylene group is replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituents: Various electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different nitrone derivatives, while reduction can regenerate the original amine .

科学的研究の応用

Organic Synthesis

1.1 Cycloaddition Reactions

N-Methylphenylnitrone is prominently utilized in [3+2] cycloaddition reactions. These reactions are crucial for constructing complex organic molecules, including isoxazolidine derivatives. NMPN acts as a nucleophile, effectively reacting with electrophiles such as alkenes and alkynes to form stable adducts. For instance, studies have demonstrated its successful reaction with 2-propynamide to yield cycloadducts with significant regioselectivity and stereoselectivity .

Table 1: Summary of Cycloaddition Reactions Involving this compound

| Reaction Type | Electrophile | Product(s) | Yield (%) |

|---|---|---|---|

| [3+2] Cycloaddition | 2-Propynamide | Various cycloadducts | Varies |

| [3+2] Cycloaddition | Styrene | Cycloadducts | High |

1.2 Mechanistic Insights

The reaction mechanisms involving NMPN often reveal the formation of zwitterionic intermediates, which can influence product distribution and reaction kinetics. Computational studies using molecular electron density theory have shown that NMPN exhibits strong nucleophilic properties, making it highly reactive towards electrophilic partners .

Medicinal Chemistry

2.1 Neuroprotective Properties

This compound has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that NMPN can scavenge free radicals and mitigate oxidative stress and inflammation, which are critical factors in neuronal damage . This property positions NMPN as a candidate for further investigation in therapeutic applications aimed at protecting neuronal cells.

Case Study: Neuroprotection in Animal Models

In preclinical studies involving animal models of neurodegeneration, administration of NMPN has shown promising results in reducing markers of oxidative stress and improving cognitive function. These findings suggest that NMPN may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease .

Interaction Studies

3.1 Reactivity with Electrophiles

The reactivity of this compound with various electrophiles has been extensively documented. Interaction studies highlight its ability to form stable adducts through cycloaddition reactions under catalytic conditions. For example, reactions with styrene have been shown to proceed with high regioselectivity .

作用機序

The mechanism of action of N-Methylphenylnitrone involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets through nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds and products . The specific pathways and molecular targets depend on the reaction conditions and the nature of the reactants involved .

類似化合物との比較

N-Methylphenylnitrone can be compared with other similar compounds such as:

N-Methyl-α-phenylnitrone: Similar structure but different reactivity and applications.

N-Benzylidenemethylamine N-oxide: Another nitrone derivative with distinct properties.

N-Methyl-C-phenylnitrone: Similar compound with variations in chemical behavior.

生物活性

N-Methylphenylnitrone (NMN) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of NMN, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a nitrone derivative, which are compounds characterized by the presence of a nitroxide functional group. Nitrones have been studied for their ability to act as spin traps for free radicals, which are often implicated in various pathological conditions, including neurodegenerative diseases and oxidative stress-related disorders.

The biological activity of NMN can be attributed to several mechanisms:

- Antioxidant Properties : NMN exhibits antioxidant activity by trapping free radicals and reducing oxidative stress. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : NMN has been shown to modulate inflammatory responses. It can inhibit the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- Neuroprotective Effects : Research indicates that NMN may protect neuronal cells from damage in models of neurodegeneration, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease .

Neuroprotective Studies

A study demonstrated that NMN significantly reduced neuronal damage in animal models subjected to oxidative stress. The administration of NMN improved cognitive functions and reduced markers of neuroinflammation .

Anti-cancer Activity

Another investigation highlighted the potential anti-cancer effects of NMN, where it was found to inhibit tumor growth in preclinical models. The mechanism involved the modulation of signaling pathways associated with cell proliferation and apoptosis .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Methylphenylnitrone, and how can purity and structural integrity be validated?

this compound is typically synthesized via condensation reactions between hydroxylamine derivatives and aldehydes or ketones under controlled conditions. For example, reactions involving substituted phenylhydrazines or oximes are common. Key steps include refluxing in anhydrous solvents (e.g., THF or ethanol) with acid/base catalysts, followed by purification via recrystallization or column chromatography . Structural validation requires spectroscopic techniques:

- NMR (¹H/¹³C) to confirm nitrone functionality (characteristic C=N-O signals at ~8-10 ppm for ¹H).

- HPLC or GC-MS to assess purity (>95% recommended for reproducibility).

- Elemental analysis to verify stoichiometry. For novel derivatives, additional characterization (e.g., X-ray crystallography) is essential .

Q. How should researchers design experiments to study the stability of this compound under varying conditions?

Stability studies should evaluate:

- Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) under inert/oxidizing atmospheres.

- Photolytic sensitivity : Exposure to UV/visible light with periodic HPLC monitoring.

- Hydrolytic stability : pH-dependent degradation studies (e.g., acidic/basic buffers at 25–60°C). Controls must include inert storage conditions (e.g., dark, −20°C under argon). Document solvent compatibility, as polar aprotic solvents (e.g., DMSO) may accelerate decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in [3+2] cycloaddition reactions, and how do catalysts influence regioselectivity?

this compound participates in 1,3-dipolar cycloadditions with dipolarophiles (e.g., alkenes, alkynes) to form isoxazolidines. Computational studies (e.g., DFT calculations) reveal that electron-deficient dipolarophiles favor endo transition states, while steric effects dominate regioselectivity. Catalysts like chromium tricarbonyl complexes lower activation barriers by coordinating to the nitrone’s oxygen, altering electron density and orbital alignment . Experimental validation involves kinetic studies (e.g., variable-temperature NMR) and electron localization function (ELF) analysis to map bond formation pathways .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

Discrepancies often arise from:

- Substrate scope limitations : Catalysts optimized for styrenes may fail with bulky alkenes.

- Solvent effects : Polar solvents (e.g., acetonitrile) may disrupt metal-ligand interactions.

- Analytical variability : Chiral HPLC vs. NMR for enantiomeric excess (ee) measurements. Mitigation strategies include:

- Systematic screening of reaction parameters (temperature, solvent, catalyst loading).

- Cross-validating ee results with multiple techniques (e.g., circular dichroism).

- Transparent reporting of failure cases to identify boundary conditions .

Q. What computational methods are most effective for predicting the reactivity of this compound derivatives in biological systems?

Combined QM/MM (quantum mechanics/molecular mechanics) simulations model interactions between nitrones and biomolecules (e.g., proteins or DNA). Key parameters include:

- Frontier molecular orbitals (HOMO/LUMO) : Predict electron transfer pathways in radical scavenging.

- Molecular docking : Assess binding affinities to enzymatic active sites (e.g., cyclooxygenase).

- ADMET profiling : Use tools like SwissADME to estimate bioavailability and toxicity. Experimental validation via ESR spectroscopy can detect nitroxide radical adducts in vitro .

Q. Methodological Considerations

Q. How should researchers incorporate this compound into studies of oxidative stress modulation?

Design in vitro assays using:

- Cell-free systems : Measure hydroxyl radical (•OH) scavenging via deoxyribose degradation assays.

- Cellular models : Treat immortalized cell lines (e.g., SH-SY5Y) with H₂O₂ or paraquat, then quantify cell viability (MTT assay) and ROS levels (DCFH-DA probe).

- In vivo models : Administer nitrones to rodent ischemia-reperfusion injury models; monitor biomarkers (e.g., glutathione levels, lipid peroxidation). Ensure dose-response curves and proper controls (e.g., TEMPO as a reference antioxidant) .

Q. What are the best practices for ensuring reproducibility in kinetic studies of this compound reactions?

- Standardize protocols : Pre-dry solvents, use calibrated syringes for reagent addition, and maintain inert atmospheres.

- Report negative data : Failed attempts under specific conditions (e.g., humidity >60%) prevent redundant efforts.

- Share raw data : Provide time-resolved NMR/HPLC chromatograms in supplementary materials .

Q. Safety and Compliance

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in amber vials under argon at −20°C; label with hazard warnings (e.g., irritant).

- Waste disposal : Neutralize with dilute acetic acid before aqueous disposal .

Q. Cross-Disciplinary Applications

Q. How can this compound derivatives be optimized for use in materials science (e.g., polymer stabilization)?

Modify the phenyl ring with electron-withdrawing groups (e.g., nitro, cyano) to enhance thermal stability. Co-polymerize nitrones with vinyl monomers (e.g., styrene) to create antioxidant-functionalized polymers. Characterize via TGA (decomposition onset >250°C) and tensile testing .

特性

IUPAC Name |

N-methyl-1-phenylmethanimine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9(10)7-8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBBQCAQAJLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC1=CC=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。